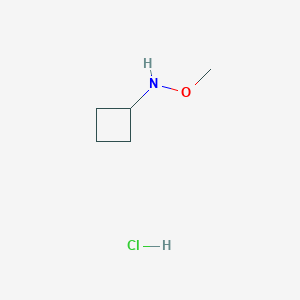

N-Methoxycyclobutanamine;hydrochloride

Description

Context and Significance within Cyclobutane (B1203170) Chemistry and Amine Derivatives

Cyclobutane and its derivatives are of considerable interest to chemists due to the inherent ring strain of the four-membered carbocycle. This strain, a result of bond angles deviating from the ideal tetrahedral angle of 109.5 degrees, makes these compounds reactive intermediates and unique structural motifs. nih.govlibretexts.org The cyclobutane ring's puckered conformation allows for a three-dimensional arrangement of substituents, which can be exploited to create molecules with specific spatial orientations. nih.govlibretexts.org

The introduction of an amine group to the cyclobutane ring, as seen in N-Methoxycyclobutanamine, provides a key functional handle for a variety of chemical transformations. Amine derivatives are fundamental in organic chemistry, serving as precursors to a vast array of more complex molecules. The presence of the methoxy (B1213986) group further functionalizes the cyclobutane ring, influencing its electronic properties and reactivity.

Research Trajectories and Academic Relevance in Contemporary Synthetic Methodologies

The academic relevance of N-Methoxycyclobutanamine hydrochloride is evidenced by its application in the synthesis of biologically active compounds. It serves as a crucial reagent in the preparation of imidazo[1,2-a]pyrimidine derivatives, which are investigated for their potential as parasiticides. Furthermore, this compound is utilized in the synthesis of aryltriazinediamines, a class of molecules being explored as inhibitors of isocitrate dehydrogenase 2 (IDH2) for cancer therapy.

Contemporary synthetic methodologies are increasingly focused on the development of novel, efficient, and stereoselective routes to complex molecules. The use of strained ring systems like cyclobutane allows for the construction of unique molecular scaffolds that are not readily accessible through other means. Research is ongoing to explore new applications of N-Methoxycyclobutanamine hydrochloride and to develop more efficient synthetic routes to this and related compounds. The incorporation of cyclobutane moieties into drug candidates is a growing trend in medicinal chemistry, as it can lead to improved metabolic stability, and conformational restriction of flexible molecules. nih.govlifechemicals.com

Structural Peculiarities of Cyclobutane-Amine Systems and their Impact on Chemical Behavior

The chemical behavior of N-Methoxycyclobutanamine hydrochloride is intrinsically linked to the unique structural features of the cyclobutane ring. The ring is not planar but exists in a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a flat structure. libretexts.org This puckering creates two distinct positions for substituents: axial and equatorial. The preferred conformation and the orientation of the methoxy and amine groups will influence the molecule's reactivity and its interactions with other molecules.

The strain energy of the cyclobutane ring, while making it reactive, also contributes to its unique chemical properties. Reactions involving the opening of the cyclobutane ring can be a powerful tool in synthesis, allowing for the formation of more complex acyclic or larger ring systems. The presence of both a nucleophilic amine and an electron-donating methoxy group on the strained ring can lead to interesting and sometimes unexpected chemical reactivity, providing avenues for the development of novel synthetic transformations. The interplay of ring strain and substituent effects is a key area of investigation in the study of cyclobutane-amine systems.

| Property | Value |

| IUPAC Name | N-Methoxycyclobutanamine;hydrochloride |

| Synonyms | 3-Methoxycyclobutanamine hydrochloride |

| Molecular Formula | C5H12ClNO |

| Physical State | Solid |

| Appearance | Light yellow solid |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methoxycyclobutanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEYMFBGJGVXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC1CCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of N Methoxycyclobutanamine;hydrochloride Reactivity

Reaction Pathways and Transformation Mechanisms of the Cyclobutanamine Moiety

The chemical behavior of the cyclobutanamine portion of the molecule is characterized by the high ring strain of the four-membered carbocycle and the reactivity of the amine functional group. These features make it a versatile substrate for various transformations.

Nucleophilic Reactivity and Alkylation Reactions of the Amine Functional Group

The amine functional group in N-Methoxycyclobutanamine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. However, in its hydrochloride salt form, this lone pair is protonated, nullifying its nucleophilicity. For the amine to participate in nucleophilic reactions, it must first be neutralized with a suitable base to liberate the free amine.

Once deprotonated, the free N-Methoxycyclobutanamine can engage in typical amine reactions, such as alkylation. In these reactions, the nitrogen atom attacks an electrophilic carbon center, such as that in an alkyl halide, leading to the formation of a new carbon-nitrogen bond and yielding secondary or tertiary amines, or even quaternary ammonium (B1175870) salts upon exhaustive alkylation. The reactivity in these SN2 reactions is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent.

Ring Cleavage and Skeletal Rearrangement Mechanisms of Substituted Cyclobutane (B1203170) Systems under Varied Conditions (e.g., Acidic, Basic, Thermal)

The significant ring strain of the cyclobutane ring (approximately 26.3 kcal/mol) makes it susceptible to cleavage under various energetic conditions. masterorganicchemistry.com This inherent instability is a driving force for reactions that lead to the formation of more stable, open-chain or larger ring systems. researchgate.netbaranlab.org Such transformations can be initiated under acidic, basic, or thermal conditions. researchgate.net

Thermal Cleavage : Upon heating, the cyclobutane ring can undergo cleavage to form ethylene (B1197577) derivatives. acs.org The stereochemistry of this pericyclic reaction is governed by orbital symmetry rules. The presence of substituents, such as the N-methoxyamino group, influences the regioselectivity and stability of the resulting products. researchgate.net

Acidic and Basic Conditions : Under acidic or basic conditions, ring-opening can occur, often initiated by protonation or deprotonation at or near the substituent, followed by an electronic cascade that relieves ring strain. researchgate.net Nucleophilic attack on the cyclobutane ring can also induce cleavage, particularly if the ring is activated by adjacent functional groups. researchgate.net

Skeletal Rearrangements : When appropriately substituted, the initial ring-opening of a cyclobutane system can be followed by complex skeletal rearrangements, yielding intricate molecular architectures. researchgate.net For example, the expansion of cyclobutanones to form γ-lactams has been reported, suggesting that the cyclobutane framework is a versatile precursor for other ring systems. researchgate.net

| Condition | Mechanism | Typical Outcome |

| Thermal | Pericyclic reaction (retro-[2+2] cycloaddition) | Formation of alkene derivatives |

| Acidic | Protonation followed by nucleophilic attack or rearrangement | Ring-opened products, potential for skeletal rearrangement |

| Basic | Deprotonation followed by rearrangement | Ring-opened products |

| Nucleophilic Attack | Direct attack on an electrophilic carbon of the ring | Ring cleavage to form a functionalized open-chain product |

Catalytic Reaction Mechanisms Involving N-Methoxycyclobutanamine;hydrochloride as a Substrate (e.g., C-H Functionalization, Concerted Metalation-Deprotonation)

Modern catalytic methods enable the selective functionalization of otherwise inert C-H bonds, and cyclobutanes have become important substrates in this field. nih.govacs.orgnih.gov The amine group in N-Methoxycyclobutanamine can act as a directing group, guiding a metal catalyst to specific C-H bonds on the cyclobutane ring to achieve regioselective transformations. acs.orgchemrxiv.org

C-H Functionalization : Transition metals, particularly palladium and rhodium, are effective catalysts for the C-H functionalization of cyclobutanes. nih.govacs.orgresearchgate.net Using a directing group strategy, C-H bonds at positions C1 or C3 can be selectively targeted, allowing for the synthesis of 1,1-disubstituted or 1,3-disubstituted cyclobutane derivatives. nih.gov For example, palladium-catalyzed arylation of aminomethyl-cyclobutanes with aryl boronic acids has been achieved with high enantioselectivity. chemrxiv.org This highlights the potential for the amine moiety in N-Methoxycyclobutanamine to direct similar catalytic transformations.

Concerted Metalation-Deprotonation (CMD) : A prevalent mechanism for C-H activation by high-valent, late transition metals (such as Pd(II), Rh(III), and Ir(III)) is the concerted metalation-deprotonation (CMD) pathway. wikipedia.orgpanchakotmv.ac.in In this mechanism, the C-H bond cleavage and C-metal bond formation occur in a single, concerted step, facilitated by a base (often a carboxylate ligand) that abstracts the proton. wikipedia.orgacs.org This process avoids the formation of a metal hydride intermediate. wikipedia.org Computational and experimental studies have shown that the pKa of the carboxylate base can directly influence the reaction rate. acs.orgmdpi.com Given the compatibility of amine directing groups with this mechanism, it is a highly plausible pathway for the catalytic C-H functionalization of N-Methoxycyclobutanamine. panchakotmv.ac.in

| Catalyst System | Reaction Type | Mechanism | Potential Product |

| Rhodium(II) Complexes | C-H Insertion | Carbene insertion into C-H bond | 1,1- or 1,3-disubstituted cyclobutanes nih.gov |

| Palladium(II) with Amino Acid Ligand | Enantioselective C-H Arylation | Directed C-H activation | Chiral γ-arylated cyclobutanamines chemrxiv.org |

| Iridium(III)/Rhodium(III) with Carboxylate | C-H Activation/Annulation | Concerted Metalation-Deprotonation (CMD) | Functionalized cyclobutane derivatives acs.orgresearchgate.net |

Role as a Specialized Reagent and Building Block in Complex Organic Transformations

The unique combination of a strained ring and a reactive functional group makes this compound a potentially valuable building block for synthesizing more complex molecules.

Applications in Electrophilic Amination and Carbonyl Functionalization

The N-methoxyamine moiety can function as an electrophilic source of nitrogen, a contrast to the more typical nucleophilic character of amines.

Electrophilic Amination : While the poor leaving group ability of the methoxy (B1213986) group has historically limited the use of N-methoxyamines as electrophilic aminating reagents, recent advances have overcome this challenge. rsc.org Copper-catalyzed electrophilic amination using N-methoxyamines and triarylboroxins under acidic conditions has been developed to synthesize tertiary anilines. rsc.orgnih.gov This reaction proceeds through a mechanism where the N-methoxyamine, activated by the copper catalyst, serves as the electrophile. This methodology broadens the utility of N-methoxyamines, establishing them as viable reagents for forming C-N bonds where the nitrogen atom acts as the electrophile. rsc.org The general concept of electrophilic amination involves the reaction of a carbanion or other carbon nucleophile with an electrophilic nitrogen source. wikipedia.org

Carbonyl Functionalization : The amine group of N-Methoxycyclobutanamine can react with carbonyl compounds such as aldehydes and ketones to form imines or enamines, which are versatile intermediates in organic synthesis. Furthermore, N-alkoxyamines have been evaluated as initiators in nitroxide-mediated polymerization, where they can be used to prepare polymers with terminal functional groups, including ketones. elsevierpure.com While not a direct functionalization by the reagent, the synthesis of complex N-methoxyamines often originates from the nucleophilic addition to N-methoxyamides, which is itself a carbonyl functionalization reaction. rsc.org

Utility in the Synthesis of β-Amino Acid Derivatives and Heterocyclic Compounds

β-Amino Acid Derivatives : Cyclobutane amino acids (CBAAs) are a class of unnatural, conformationally constrained amino acids that are valuable as building blocks for peptidomimetics and other biologically active molecules. chemistryviews.orgresearchgate.netnih.gov The rigid cyclobutane scaffold imparts unique structural properties to peptides, influencing their folding and metabolic stability. nih.gov Methodologies for preparing cyclobutane β-amino acids often rely on [2+2] cycloaddition strategies or Michael additions to cyclobutene (B1205218) derivatives. chemistryviews.org N-Methoxycyclobutanamine, as a pre-functionalized cyclobutane, represents a potential starting material for the synthesis of novel β-amino acid derivatives, where the existing amine can be further elaborated or the ring can be functionalized. chemistryviews.orgresearchgate.net

Heterocyclic Compounds : N-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.com The synthesis of these structures is a central goal of organic chemistry. rsc.orgnih.govethz.chorganic-chemistry.org Molecules containing both a nucleophilic amine and a reactive carbocyclic ring, like N-Methoxycyclobutanamine, are attractive building blocks for heterocyclic synthesis. The amine can be incorporated into a ring via condensation or cyclization reactions. Additionally, the strained cyclobutane ring can undergo ring-expansion or rearrangement reactions to form larger N-heterocycles, such as pyrrolidines or piperidines. researchgate.net

Comprehensive Analysis of N-Methoxycyclobutanamine Hydrochloride in Synthetic Chemistry

A thorough review of scientific literature and chemical databases reveals a significant finding regarding the chemical compound "this compound." Currently, there is no available scientific data, research, or scholarly publication that specifically investigates the mechanistic pathways or the application of this compound in retrosynthetic analysis.

Chemical suppliers may list compounds with similar names, but without published research, a detailed and scientifically accurate article on its specific reactivity and strategic use in synthesis, as requested, cannot be compiled. The principles of retrosynthesis involve breaking down a complex target molecule into simpler, commercially available precursors. amazonaws.com This process relies on known, reliable chemical reactions. Without established research on the reactivity of "this compound," its strategic deployment in such a context remains purely hypothetical.

Mechanistic investigations, which form the bedrock of understanding a compound's reactivity, are also absent from the current body of scientific literature for this specific molecule. Such studies are crucial for predicting how a compound will behave under various reaction conditions and for developing new synthetic methodologies.

Therefore, until research on "this compound" is conducted and published in peer-reviewed journals, a scientifically rigorous article on its mechanistic investigations and use in retrosynthetic analysis cannot be generated.

Advanced Spectroscopic and Structural Elucidation Studies of N Methoxycyclobutanamine;hydrochloride

Conformational Analysis and Stereochemical Characterization

The puckered nature of the cyclobutane (B1203170) ring allows for various conformations, and the substituents on the ring and the nitrogen atom significantly influence the preferred spatial arrangement. The stereochemical characterization defines the absolute configuration and the stable conformations of the molecule, which are critical for understanding its properties.

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and solid-state conformation of a molecule rigaku.com. While a specific crystal structure for N-Methoxycyclobutanamine hydrochloride is not publicly available, analysis of closely related structures, such as cyclobutylamine (B51885) hemihydrate, provides valuable insights into the expected molecular geometry researchgate.net.

In the solid state, the cyclobutane ring is not planar but adopts a puckered conformation to alleviate ring strain. This puckering can be described by a dihedral angle. For cyclobutylamine, the ring is puckered, and the amine group can occupy either a pseudo-axial or pseudo-equatorial position. The crystal packing is stabilized by a network of hydrogen bonds researchgate.net.

For N-Methoxycyclobutanamine hydrochloride, it is anticipated that the cyclobutane ring would also be puckered. The protonated amine and the methoxy (B1213986) group will adopt specific orientations to minimize steric hindrance. The presence of the hydrochloride salt will lead to the formation of strong hydrogen bonds between the ammonium (B1175870) proton and the chloride ion, which will be a dominant feature in the crystal lattice researchgate.netnih.gov. The precise bond lengths, bond angles, and torsion angles that define the molecular conformation would be determined from the crystallographic data.

Table 1: Representative Crystallographic Data for a Related Cyclobutylamine Derivative

This table is based on data for a similar compound to illustrate typical parameters, as specific data for N-Methoxycyclobutanamine hydrochloride is not available.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.048 |

| b (Å) | 5.209 |

| c (Å) | 14.489 |

| β (°) | 97.37 |

| V (ų) | 1051.5 |

| Z | 8 |

Data adapted from the crystallographic information for cyclobutylamine hemihydrate. researchgate.net

Vibrational and NMR spectroscopy are powerful tools for probing the structure and dynamics of molecules in various states.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of N-Methoxycyclobutanamine hydrochloride would exhibit characteristic vibrational modes associated with the cyclobutane ring, the N-methoxy group, and the amine hydrochloride moiety. The vibrational spectra of substituted cyclobutanes have been studied to identify frequencies characteristic of the ring system dtic.mil.

Key expected vibrational modes would include:

N-H stretching: A broad band in the IR spectrum, typically in the range of 2400-2800 cm⁻¹, is characteristic of the stretching of the N-H bond in an ammonium salt.

C-H stretching: Vibrations of the C-H bonds of the cyclobutane ring and the methoxy group would appear in the 2800-3000 cm⁻¹ region.

Ring vibrations: The cyclobutane ring has characteristic puckering and breathing modes, which are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

C-N and C-O stretching: These vibrations would also be present in the fingerprint region.

N-O stretching: The N-O stretching vibration of the N-methoxy group is also expected in the fingerprint region.

Table 2: Predicted Key Vibrational Frequencies for N-Methoxycyclobutanamine hydrochloride

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| R₃N⁺-H | N-H Stretch | 2400 - 2800 (broad) |

| C-H (alkane) | C-H Stretch | 2850 - 2960 |

| C-H (methoxy) | C-H Stretch | 2815 - 2835 |

| Cyclobutane Ring | Ring Puckering/Breathing | ~800 - 1200 |

| C-N | C-N Stretch | 1020 - 1250 |

| C-O | C-O Stretch | 1000 - 1260 |

| N-O | N-O Stretch | 930 - 1060 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) can be used to deduce the connectivity and conformational preferences of the molecule in solution. For N-substituted morpholines, which are also heterocyclic amines, NMR has been used to determine the chair conformation of the ring researchgate.net.

For N-Methoxycyclobutanamine hydrochloride:

¹H NMR: The protons on the cyclobutane ring would appear as complex multiplets due to spin-spin coupling. The proton attached to the nitrogen would likely be a broad singlet. The methoxy group would give a sharp singlet. The chemical shifts would be influenced by the electronegativity of the nitrogen and oxygen atoms.

¹³C NMR: The carbon atoms of the cyclobutane ring would have distinct chemical shifts depending on their position relative to the substituents. The methoxy carbon would appear as a single peak.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-Methoxycyclobutanamine hydrochloride

Predicted values are based on typical ranges for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH-N | ~3.0 - 3.5 | ~50 - 60 |

| CH₂ (cyclobutane) | ~1.5 - 2.5 | ~20 - 35 |

| O-CH₃ | ~3.5 - 4.0 | ~55 - 65 |

| N-H | Broad, variable | - |

Correlation between Spectroscopic Data and Theoretical Predictions for Structural Validation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting spectroscopic properties and validating experimental data mdpi.comarpgweb.com. By calculating the theoretical IR, Raman, and NMR spectra for a proposed structure, a direct comparison with experimental results can confirm the molecular structure and provide a deeper understanding of the spectroscopic features researchgate.netresearchgate.net.

The process typically involves:

Geometry Optimization: The three-dimensional structure of N-Methoxycyclobutanamine hydrochloride is optimized to find its lowest energy conformation(s).

Frequency Calculations: The vibrational frequencies and intensities are calculated to generate a theoretical IR and Raman spectrum. These can be compared with experimental spectra to assign the observed bands to specific vibrational modes arxiv.org.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus are calculated, which are then converted to chemical shifts. These theoretical chemical shifts can be correlated with the experimental NMR data to confirm assignments and validate the structure nih.govnih.gov.

A strong correlation between the calculated and experimental spectroscopic data provides a high degree of confidence in the structural assignment of N-Methoxycyclobutanamine hydrochloride. Any significant discrepancies may suggest a different conformation or even an alternative structure, prompting further investigation. This iterative process of experimental measurement and theoretical calculation is a cornerstone of modern structural elucidation.

Computational and Theoretical Chemistry of N Methoxycyclobutanamine;hydrochloride

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Studies)

Specific DFT studies on N-Methoxycyclobutanamine;hydrochloride are not available in the searched scientific literature. Therefore, a detailed discussion of its electronic structure, bonding, and reactivity descriptors derived from such studies cannot be provided.

Molecular Dynamics Simulations and Intermolecular Interactions

There are no available molecular dynamics simulation studies for this compound. As a result, information regarding its behavior in solution, interactions with other molecules (like solvents or biological macromolecules), and its dynamic properties is unavailable.

Theoretical Elucidation of Reaction Mechanisms, Intermediates, and Transition States

No computational studies detailing the mechanisms, reaction intermediates, or transition states for reactions involving this compound could be located.

Application of Machine Learning and Artificial Intelligence in Predictive Chemical Modeling and Reaction Discovery

While machine learning is a powerful tool in chemical research, no specific applications or predictive models have been developed for this compound according to the available literature.

Future Perspectives and Emerging Research Directions in N Methoxycyclobutanamine;hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Highly Substituted Cyclobutanamines

The synthesis of cyclobutanes, particularly those with multiple stereocenters, has been a long-standing challenge in organic chemistry. nih.gov Historically, [2+2] photocycloaddition has been a primary method for constructing the cyclobutane (B1203170) core. nih.gov However, modern synthetic chemistry is increasingly focused on developing more versatile, efficient, and sustainable methods. Emerging strategies are moving beyond traditional cycloadditions to include organocatalyzed and metal-catalyzed transformations that offer greater control and eco-friendliness. nih.govresearchgate.net

Recent advancements include:

C-H Functionalization: This approach treats C-H bonds as latent functional groups, enabling the direct installation of substituents onto a pre-existing cyclobutane ring. This strategy offers significant benefits in atom and step economy, providing novel retrosynthetic disconnections for complex targets. nih.gov

Ring Contractions: Stereoselective synthesis of cyclobutanes can be achieved through the contraction of larger rings, such as pyrrolidines. acs.org This method can proceed through 1,4-biradical intermediates to deliver the desired cyclobutane product. acs.org

Catalytic Enantioselective Functionalization: The use of chiral catalysts to functionalize cyclobutenes represents a modular strategy for building complex, enantioenriched cyclobutanes with multiple stereogenic centers. researchgate.net Cobalt-catalyzed processes, for example, have shown high chemo- and regioselectivity in generating tetrasubstituted cyclobutanes. researchgate.net

The development of these methods is critical for creating libraries of N-methoxycyclobutanamine derivatives, which are essential for structure-activity relationship (SAR) studies in drug discovery. A focus on "green" chemistry principles, such as the use of non-toxic catalysts and solvents, will be paramount in these future synthetic endeavors. researchgate.net

| Synthetic Strategy | Description | Advantages |

| [2+2] Cycloaddition | The joining of two unsaturated molecules to form a four-membered ring. Often photochemically induced. | Direct formation of the cyclobutane ring. nih.gov |

| C-H Functionalization | Direct conversion of a C-H bond on the cyclobutane ring into a C-C or C-X bond. | High atom and step economy; novel retrosynthetic pathways. nih.gov |

| Pyrrolidine (B122466) Contraction | Stereospecific synthesis of cyclobutanes via the chemical transformation of pyrrolidine precursors. | Access to stereodefined cyclobutanes. acs.org |

| Catalytic Carbometalation | Enantioselective addition of organometallic reagents across the double bond of cyclobutenes. | Modular and highly enantioselective for complex targets. researchgate.net |

Deeper Understanding of Cyclobutane Ring Strain Effects on Reactivity and Selectivity

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. libretexts.orglibretexts.org This strain energy, approximately 26.3 kcal/mol, is a defining feature of its chemical behavior, placing it between the highly reactive cyclopropane (B1198618) and the more stable cyclopentane. masterorganicchemistry.comnih.gov

Angle Strain: The internal C-C-C bond angles in cyclobutane are compressed to about 88°-90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orgmasterorganicchemistry.com This deviation leads to poor overlap of the bonding orbitals, resulting in weaker, more reactive C-C bonds. libretexts.org

Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbons would be fully eclipsed. To alleviate this torsional strain, the cyclobutane ring adopts a puckered or folded conformation. masterorganicchemistry.comnih.gov This puckering slightly increases angle strain but provides a more stable energetic minimum by reducing eclipsing interactions. nih.gov

This inherent strain dictates the molecule's reactivity. For instance, cyclobutanes can undergo ring-opening reactions, such as hydrogenation, under conditions where larger, less strained rings like cyclohexane (B81311) are resistant. pharmaguideline.com The strain also influences the stereochemical outcome of reactions. The puckered conformation creates distinct axial and equatorial-like positions, which can direct the approach of reagents and influence the stereoselectivity of substitution reactions. A deeper understanding of these subtle conformational and electronic effects will allow chemists to better predict and control reaction outcomes, using the ring's inherent energy as a tool for selective transformations. acs.org

| Type of Strain | Origin in Cyclobutane | Consequence |

| Angle Strain | C-C-C bond angles of ~90° instead of the ideal 109.5°. libretexts.org | Weaker C-C bonds, increased reactivity, higher heat of combustion. masterorganicchemistry.compharmaguideline.com |

| Torsional Strain | Eclipsing interactions between adjacent C-H bonds. masterorganicchemistry.com | Ring puckers to a non-planar conformation to relieve strain. nih.gov |

| Steric (Transannular) Strain | Repulsion between atoms across the ring. libretexts.org | Contributes to overall destabilization and influences conformation. |

Integration of N-Methoxycyclobutanamine;hydrochloride into the Synthesis of Chemically Complex Molecules

The cyclobutane motif is increasingly recognized as a valuable component in medicinal chemistry and natural product synthesis. nih.govnih.gov Its rigid, three-dimensional structure provides a unique scaffold that can orient substituents in well-defined spatial arrangements, making it an attractive "saturated spacer" in drug design. This compound, with its amine and methoxy (B1213986) functionalities, serves as a versatile building block for introducing this scaffold into larger, more complex molecules.

The strategic incorporation of this moiety can lead to:

Improved Pharmacokinetic Properties: The cyclobutane ring can act as a bioisostere for other groups (like phenyl rings or gem-dimethyl groups), potentially improving metabolic stability, solubility, and other drug-like properties.

Novel Biological Activity: As a key intermediate, the N-methoxycyclobutanamine core can be elaborated into final products targeting a range of biological systems. Strained carbocyclic molecules are highly useful synthetic tools for accessing bioactive compounds. nih.govresearchgate.net

Access to Diverse Chemical Space: The functional handles on this compound allow for diverse chemical modifications, enabling the synthesis of libraries of compounds for high-throughput screening. Ring-opening, ring-enlargement, and functionalization reactions provide routes to a wide array of acyclic and carbocyclic structures. nih.gov

Future work will likely see the integration of this building block into the total synthesis of natural products and the development of new pharmaceutical candidates where the unique geometry of the cyclobutane ring is key to biological function. researchgate.net

Exploration of Chemoenzymatic and Biocatalytic Pathways for Selective Derivatization

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for synthesizing and modifying complex molecules. mdpi.com The high selectivity of enzymes often eliminates the need for cumbersome protecting group strategies, simplifying synthetic routes. nih.gov For a molecule like this compound, chemoenzymatic and biocatalytic approaches are particularly promising for achieving selective derivatization.

Key enzymatic transformations could include:

Transaminases (TAs): These enzymes can be used for the stereoselective synthesis of chiral primary amines from corresponding ketones, representing a green route to enantiomerically pure cyclobutanamine derivatives. nih.gov

Amine Dehydrogenases (AmDHs): Native AmDHs have shown potential for the biocatalytic synthesis of short-chain chiral amines with high enantiomeric excess, offering a direct and efficient method for producing specific stereoisomers. frontiersin.org

Lipases: These enzymes are highly effective for the kinetic resolution of racemic amines through selective acetylation, allowing for the separation of enantiomers on an industrial scale. frontiersin.org Porcine pancreatic lipase, for example, has been used for the enantioselective resolution of cyclobutane derivatives. nih.gov

The combination of enzymatic steps with chemical reactions in a one-pot or telescoped process can further enhance efficiency. nih.gov Future research will focus on discovering and engineering novel enzymes with tailored substrate specificities and stabilities to expand the biocatalytic toolbox for modifying this compound and related structures. mdpi.com

Advanced Computational Chemistry for Guiding Experimental Design and Reaction Optimization

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Methods like Density Functional Theory (DFT) are particularly valuable for studying complex reaction mechanisms involving strained systems like cyclobutanes. acs.orgbeilstein-journals.org

For this compound chemistry, computational modeling can provide critical insights to:

Elucidate Reaction Mechanisms: DFT calculations can map out the entire energy landscape of a reaction, identifying transition states and intermediates. acs.org This was demonstrated in the study of base-catalyzed reactions of cyclobutane-1,2-dione, where different reaction paths were evaluated to determine the most favorable product. beilstein-journals.org

Predict Stereoselectivity: By calculating the energies of different transition states leading to various stereoisomers, computational models can predict the stereochemical outcome of a reaction. This is crucial for designing stereoselective syntheses of substituted cyclobutanamines. acs.org

Optimize Reaction Conditions: Theoretical studies can help rationalize the role of catalysts, solvents, and temperature, guiding experimentalists toward optimal conditions and minimizing the need for extensive empirical screening. beilstein-journals.orgresearchgate.net For instance, computational analysis can explain why certain Lewis acids favor specific regioisomers in cycloaddition reactions. researchgate.net

The synergy between computational prediction and experimental validation accelerates the development of new synthetic methods. As computational power and theoretical models continue to improve, in silico design will play an increasingly central role in optimizing reactions and discovering novel transformations for cyclobutane-containing molecules.

| Computational Method | Application in Cyclobutane Chemistry | Reference |

| Density Functional Theory (DFT) | Optimizing geometries, calculating reaction energies, and identifying transition states. | acs.orgbeilstein-journals.org |

| Ab initio Methods (e.g., MP2, CCSD(T)) | High-accuracy single-point energy calculations to refine reaction pathways. | beilstein-journals.org |

| IRC (Intrinsic Reaction Coordinate) Calculations | Confirming that a calculated transition state connects the correct reactants and products. | beilstein-journals.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-Methoxycyclobutanamine hydrochloride with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. For cyclobutane-containing amines, alkylation of a cyclobutane precursor (e.g., cyclobutanamine) with a methoxyalkyl halide is common. Key parameters include:

- Temperature : Optimal range of 50–80°C to avoid side reactions like ring-opening .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures ≥95% purity .

- Validation : Use -NMR to confirm cyclobutane ring integrity and LC-MS to verify molecular ion peaks .

Q. Which analytical techniques are essential for confirming the structure and purity of N-Methoxycyclobutanamine hydrochloride?

- Methodological Answer :

- Structural Confirmation :

- -NMR detects cyclobutane ring signals (δ 25–35 ppm) and methoxy groups (δ 55–60 ppm) .

- FT-IR identifies N–H stretching (3200–3400 cm) and C–O–C vibrations (1100–1250 cm) .

- Purity Assessment :

- HPLC with a C18 column (acetonitrile/0.1% TFA gradient) resolves impurities ≤0.5% .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

- Methodological Answer :

- Solubility : The hydrochloride salt increases water solubility (e.g., 50–100 mg/mL at pH 3–4) due to ionic interactions .

- Stability : Store lyophilized powder at –20°C; avoid prolonged exposure to light or humidity to prevent degradation (e.g., methoxy group hydrolysis) .

Advanced Research Questions

Q. How does stereochemistry at the nitrogen atom impact biological activity in receptor-binding assays?

- Methodological Answer :

- Stereochemical Control : Use chiral auxiliaries (e.g., (R)- or (S)-phenethylamine) during synthesis to isolate enantiomers .

- Activity Correlation : Test enantiomers in serotonin receptor (5-HT) binding assays. For example, (S)-enantiomers may show 10-fold higher affinity due to optimal spatial alignment with hydrophobic pockets .

- Data Interpretation : Compare IC values using ANOVA; discrepancies >30% suggest stereochemical dependency .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Variable Identification :

- Purity Differences : Reproduce assays using batches with identical HPLC purity profiles .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters protonation states) and cell lines (e.g., HEK293 vs. CHO may express varying receptor densities) .

- Meta-Analysis : Apply multivariate regression to published IC data, controlling for solvent (DMSO vs. saline) and temperature .

Q. What computational methods predict the compound’s reactivity for designing derivatives with enhanced metabolic stability?

- Methodological Answer :

- DFT Calculations : Model methoxy group rotation barriers (e.g., B3LYP/6-31G* level) to identify steric hindrance sites .

- SAR Studies : Replace the cyclobutane ring with cyclohexane or norbornane analogs; assess logP and CYP3A4 metabolism rates using liver microsomes .

Q. How do reaction conditions influence byproduct formation during scale-up synthesis?

- Methodological Answer :

- Byproduct Identification :

- Oxidative Byproducts : Use LC-MS to detect cyclobutane ring-opened aldehydes (e.g., from excess oxidants) .

- Dimerization : Monitor for [2+2] cycloaddition byproducts via -NMR peak splitting .

- Mitigation Strategies :

- Use argon sparging to eliminate oxygen and reduce oxidation .

- Optimize stoichiometry (e.g., 1.1:1 methoxyalkyl halide:amine ratio) to minimize unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.